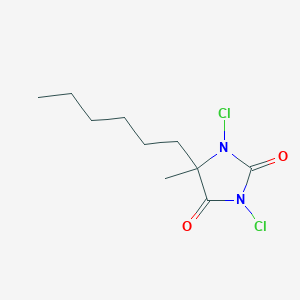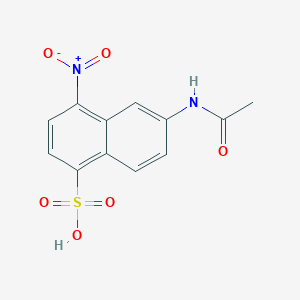
6-Acetamido-4-nitronaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetamido-4-nitronaphthalene-1-sulfonic acid is an organic compound derived from naphthalene It is characterized by the presence of acetamido, nitro, and sulfonic acid functional groups attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-4-nitronaphthalene-1-sulfonic acid typically involves multiple steps, starting from naphthalene. The process includes nitration, sulfonation, and acetamidation reactions.
Nitration: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated naphthalene undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid group.
Acetamidation: Finally, the nitro-sulfonated naphthalene is reacted with acetic anhydride to introduce the acetamido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetamido-4-nitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonic acid or nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-acetamido-4-aminonaphthalene-1-sulfonic acid.
Wissenschaftliche Forschungsanwendungen
6-Acetamido-4-nitronaphthalene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a probe in molecular biology.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Acetamido-4-nitronaphthalene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The acetamido group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid: Similar structure but lacks the nitro and acetamido groups.
2-Aminonaphthalene-1-sulfonic acid: Another naphthalene derivative with different substitution patterns.
6-Acetamido-1-naphthol-3-sulfonic acid: Contains an acetamido group but differs in the position of the sulfonic acid group.
Uniqueness
6-Acetamido-4-nitronaphthalene-1-sulfonic acid is unique due to the specific combination and positions of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93207-02-4 |
|---|---|
Molekularformel |
C12H10N2O6S |
Molekulargewicht |
310.28 g/mol |
IUPAC-Name |
6-acetamido-4-nitronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H10N2O6S/c1-7(15)13-8-2-3-9-10(6-8)11(14(16)17)4-5-12(9)21(18,19)20/h2-6H,1H3,(H,13,15)(H,18,19,20) |
InChI-Schlüssel |
YYOGMWHTLJMKSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=CC(=C2C=C1)S(=O)(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


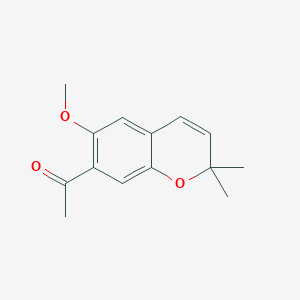

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)


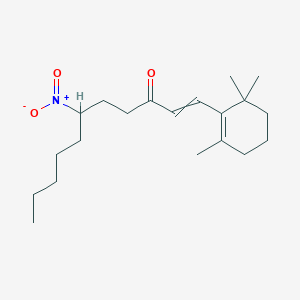
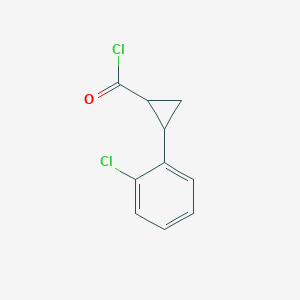
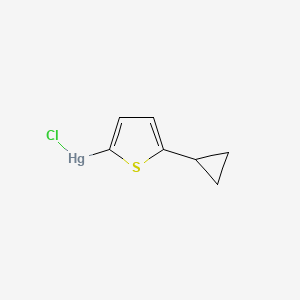
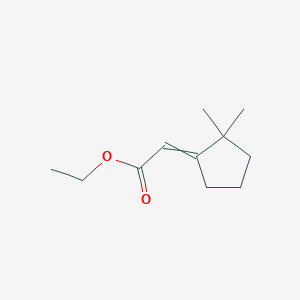
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
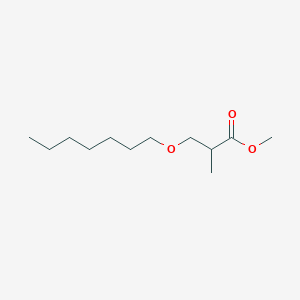
![2-{[(3,6-Dimethoxyphenanthren-4-YL)oxy]methyl}oxirane](/img/structure/B14367712.png)
